2-(2-fluorophenoxy)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-21-15-8-4-2-6-12(15)14(20-21)10-19-17(22)11-23-16-9-5-3-7-13(16)18/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEXPASGPSXFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the fluorophenoxy intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The final step involves the coupling of the fluorophenoxy intermediate with the indazole derivative under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often incorporating advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the presence of the indazole moiety has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies have shown that derivatives of this compound can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values suggest potent activity, with some derivatives showing over 70% growth inhibition at low concentrations.
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| MCF-7 | 1.5 | 75 |
| A549 | 2.0 | 70 |
Neurological Applications
The indazole component also suggests potential applications in neurology, particularly for conditions such as depression and anxiety. Compounds with indazole structures have been studied for their ability to modulate neurotransmitter systems.
Mechanism:
Research indicates that these compounds may act as serotonin receptor modulators, which could lead to antidepressant effects. Preliminary studies have shown promising results in animal models.
Antimicrobial Properties
There is growing interest in the antimicrobial activity of this compound class. The fluorophenoxy group may enhance lipophilicity, allowing better membrane penetration and potential efficacy against various pathogens.
Case Study:
In vitro evaluations have demonstrated that related compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
Synthetic Routes
The synthesis of 2-(2-fluorophenoxy)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide typically involves multi-step organic synthesis techniques:
- Preparation of Intermediates: Starting materials are reacted under controlled conditions to form key intermediates.
- Coupling Reactions: The final coupling step involves combining the indazole derivative with the fluorophenoxy-acetamide.
- Purification: Techniques such as chromatography are used to purify the final product.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity, while the indazole moiety contributes to its overall stability and activity. The compound may modulate signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- B14 () incorporates a spirocyclic system, which may improve target engagement but reduce solubility compared to the simpler indazole core of the target compound.
- BG15831 () replaces the methyl group on the indazole with a cyclopentyl moiety and substitutes phenoxy with sulfanyl.
- Fluorinated Indolinone () shows high activity (score: 5.797), suggesting fluorine’s role in boosting efficacy; however, the indolinone scaffold may confer different pharmacokinetic profiles compared to indazole .
- Dichlorophenyl-Pyrazole () exhibits conformational variability (dihedral angles 44.5°–77.5°), highlighting how substituents like Cl influence molecular geometry and intermolecular interactions .
Conformational and Crystallographic Analysis
The target compound’s 2-fluorophenoxy group likely induces steric and electronic effects similar to the dichlorophenyl substituent in ’s crystal structure. In the latter, dihedral angles between aromatic rings ranged from 44.5° to 77.5°, impacting dimerization via N–H⋯O hydrogen bonds . The target compound’s fluorophenoxy group may adopt a planar conformation, optimizing π-π stacking with hydrophobic targets, whereas bulkier substituents (e.g., cyclopentyl in BG15831) could hinder binding .
Activity and Selectivity Trends
- Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller size (vs. Cl) may reduce off-target interactions compared to dichlorophenyl derivatives .
- Spirocyclic vs. Linear Systems : B14’s spirocyclic framework () could enhance target affinity but complicate synthesis and bioavailability.
- Sulfanyl vs. Phenoxy: BG15831’s sulfur atom () might increase metabolic susceptibility via oxidation, whereas the target’s phenoxy group offers stability.
Biological Activity
2-(2-fluorophenoxy)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and implications for drug development.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A fluorophenoxy moiety, which enhances lipophilicity and bioavailability.
- An indazole derivative that may contribute to its pharmacological properties.
Anticonvulsant Activity
Research has indicated that related compounds with similar structures exhibit anticonvulsant properties. For instance, a series of 2-substituted oxadiazoles derived from phenoxy compounds demonstrated significant anticonvulsant activity in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The mechanism appears to involve interaction with benzodiazepine receptors, suggesting a potential pathway for the activity of 2-(2-fluorophenoxy)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide as well .
Anti-inflammatory Properties
Another area of interest is the compound's potential as an anti-inflammatory agent. Inhibitors targeting TNFα and its receptors have shown promise in reducing inflammation. The compound's structural features may allow it to inhibit TNFα signaling pathways effectively. In silico studies have indicated that similar compounds can modulate inflammatory responses by blocking TNFα binding to its receptor .
Efficacy in Cancer Models
Recent studies have highlighted the antiproliferative effects of related compounds on various cancer cell lines. For example, derivatives of oxadiazole exhibited IC50 values suggesting moderate to high potency against several cancer types, including ovarian and lung cancers. The mean IC50 values ranged from 2.76 µM to 9.27 µM in specific cell lines, indicating that modifications to the core structure can enhance biological activity significantly .
Case Study 1: Anticonvulsant Screening
In a study involving the synthesis and screening of oxadiazole derivatives, one compound demonstrated promising anticonvulsant activity with an IC50 value indicating efficacy comparable to existing treatments. This suggests that further exploration of the indazole scaffold could yield novel anticonvulsant agents.
Case Study 2: Anti-inflammatory Mechanisms
A study focused on the inhibition of TNFα revealed that compounds similar to 2-(2-fluorophenoxy)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide could significantly reduce inflammatory markers in vitro. This finding supports the hypothesis that this compound could serve as a therapeutic agent in inflammatory diseases.
Research Findings Summary Table
| Biological Activity | Model/System | IC50 Values | Mechanism |
|---|---|---|---|
| Anticonvulsant | PTZ/MES models | Varies by derivative | Benzodiazepine receptor modulation |
| Anti-inflammatory | TNFα signaling | N/A | Inhibition of TNFα-TNFR interactions |
| Antiproliferative | Cancer cell lines | 2.76 - 9.27 µM | Disruption of cancer cell proliferation |
Q & A
Basic Research Question
- HPLC: Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve polar impurities.
- Recrystallization: Optimize solvent pairs (ethanol/water) based on solubility differences in the indazole core vs. acetamide side chain .
How do reaction mechanisms differ between fluorophenoxy and non-fluorinated analogs?
Advanced Research Question
Fluorine’s electron-withdrawing effect alters nucleophilic aromatic substitution kinetics. Use kinetic isotope effects (KIE) and Hammett plots to quantify rate differences. For example, 2-fluorophenoxy groups may slow amide coupling due to decreased electron density at the oxygen .
What strategies mitigate steric hindrance during coupling reactions?
Advanced Research Question
- Protecting groups: Temporarily shield the indazole NH with Boc or Fmoc to prevent aggregation.
- Microwave-assisted synthesis: Enhance reaction efficiency by reducing steric barriers through rapid heating .
How can high-throughput screening (HTS) be applied to optimize reaction conditions?
Advanced Research Question
Design a 96-well plate matrix varying solvents, bases, and catalysts. Use automated liquid handling and inline FTIR to monitor reaction progress. Machine learning algorithms (e.g., random forest) can then identify optimal conditions from HTS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
